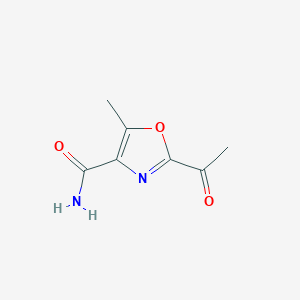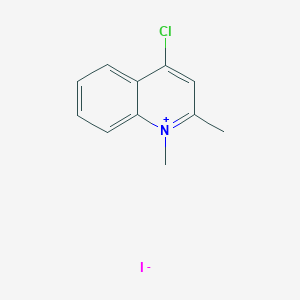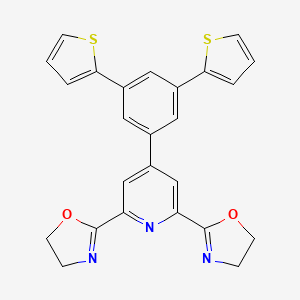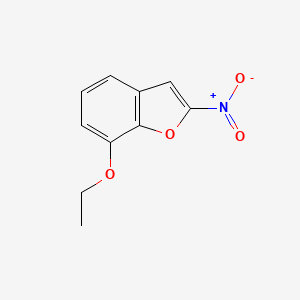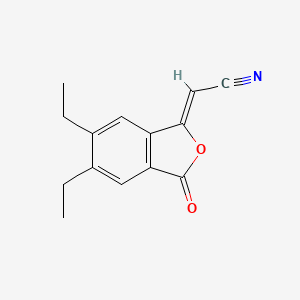
2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile is a chemical compound that belongs to the class of organic compounds known as isobenzofurans. These compounds are characterized by a fused ring system consisting of a benzene ring and a furan ring. The presence of functional groups such as nitrile and ketone makes this compound potentially interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One possible route could involve the reaction of a substituted benzaldehyde with a nitrile compound in the presence of a base to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile include other isobenzofuran derivatives with different substituents. Examples might include:
- 2-(3-Oxo-1,3-dihydroisobenzofuran-1-ylidene)acetonitrile
- 2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties and reactivity with similar compounds can provide insights into its unique characteristics and potential advantages.
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(2Z)-2-(5,6-diethyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile |
InChI |
InChI=1S/C14H13NO2/c1-3-9-7-11-12(8-10(9)4-2)14(16)17-13(11)5-6-15/h5,7-8H,3-4H2,1-2H3/b13-5- |
Clé InChI |
VMDKAXJRXCIKLJ-ACAGNQJTSA-N |
SMILES isomérique |
CCC1=CC\2=C(C=C1CC)C(=O)O/C2=C\C#N |
SMILES canonique |
CCC1=CC2=C(C=C1CC)C(=O)OC2=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


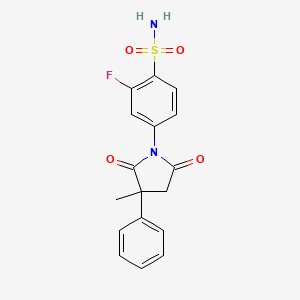
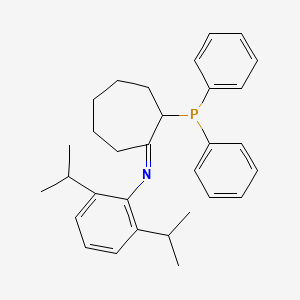
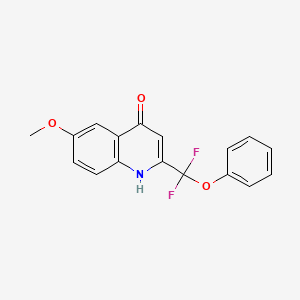
![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
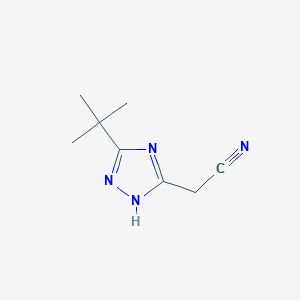
![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
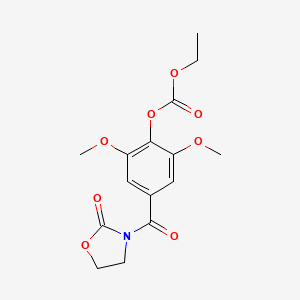
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
